molecular formula C20H21F2N7 B11042575 N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11042575
M. Wt: 397.4 g/mol
InChI Key: WPIPDGBQPPVURG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with fluorophenyl and piperazine groups. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and reactivity, making it a valuable subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or fluorophenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine core with fluorophenyl and piperazine groups. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21F2N7

Molecular Weight

397.4 g/mol

IUPAC Name

2-N-(4-fluorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H21F2N7/c21-14-1-5-16(6-2-14)24-20-26-18(25-19(23)27-20)13-28-9-11-29(12-10-28)17-7-3-15(22)4-8-17/h1-8H,9-13H2,(H3,23,24,25,26,27)

InChI Key

WPIPDGBQPPVURG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC=C(C=C4)F

Origin of Product

United States

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